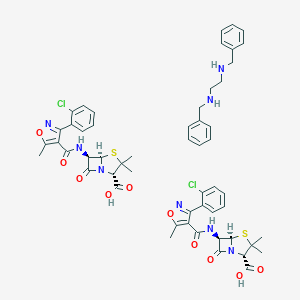
6-(二甲基氨基)烟酸腈
描述
Synthesis Analysis
The synthesis of 6-(Dimethylamino)nicotinonitrile involves innovative organic synthesis techniques. For instance, Dyachenko (2019) demonstrated the formation of ethyl nicotinates and nicotinonitriles, including compounds similar to 6-(Dimethylamino)nicotinonitrile, through condensation reactions involving cyclopent(hex)ylidenecyanothioacetamide and N, N-dimethylformamide dimethyl acetal, indicating a vinyl substitution reaction as a core step in the synthesis process (Dyachenko, 2019).
Molecular Structure Analysis
The molecular structure of 6-(Dimethylamino)nicotinonitrile and related compounds has been extensively analyzed to understand their conformation and stabilization mechanisms. Tewari and Dubey (2009) explored the molecular conformation of a sterically hindered nicotinonitrile compound, revealing that its structure is stabilized via intramolecular CH-O and CH-π interactions, highlighting the importance of weak interactions in determining the molecular geometry and stabilization (Tewari & Dubey, 2009).
Chemical Reactions and Properties
The reactivity of 6-(Dimethylamino)nicotinonitrile with various reagents leads to the formation of a variety of products, showcasing its chemical versatility. Gouda et al. (2016) utilized 6-(Dimethylamino)nicotinonitrile in one-pot condensation reactions, demonstrating its potential in synthesizing a range of nicotinonitriles with diverse functional groups (Gouda et al., 2016).
Physical Properties Analysis
The physical properties of 6-(Dimethylamino)nicotinonitrile, such as solubility, melting point, and crystallinity, are crucial for its application in various chemical processes. Studies on related compounds have shed light on how molecular structure influences these properties, offering insights that can be applied to 6-(Dimethylamino)nicotinonitrile.
Chemical Properties Analysis
Understanding the chemical properties of 6-(Dimethylamino)nicotinonitrile, including its reactivity, stability, and interactions with other molecules, is essential for exploiting its full potential. Research by Shramm and Konshin (1982) on the reactions of substituted nicotinonitriles with acids provides valuable information on the chemical behavior and stability of these compounds under different conditions (Shramm & Konshin, 1982).
科学研究应用
Synthesis of Functionalized Nicotinates and Nicotinonitriles : A study by Dyachenko (2019) introduced a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, for the synthesis of functionalized 4-unsubstituted ethyl nicotinates and nicotinonitriles. This development has implications for the synthesis of complex organic compounds (Dyachenko, 2019).
Antiproliferative Activity Against Cancer Cell Lines : Liu et al. (2018) found that certain compounds, including 6-(Dimethylamino)nicotinonitrile analogues, exhibit significant antiproliferative activity against human cancer cell lines. This suggests their potential in cancer therapy (Liu et al., 2018).
Applications in Alzheimer's Disease Diagnosis : Škofic et al. (2005) synthesized 4-(2-naphthyl)pyridine derivatives from a molecular probe (DDNP) used in positron emission tomography for diagnosing Alzheimer's Disease. This highlights its potential in medical imaging and diagnostics (Škofic et al., 2005).
Biological and Therapeutic Properties : A review by Shamroukh et al. (2021) emphasized that nicotinonitriles and their derivatives, including 6-(Dimethylamino)nicotinonitrile, possess significant biological, therapeutic, and medicinal properties, making them important in pharmaceutical applications (Shamroukh et al., 2021).
Synthesis of Luminescent Materials : Ahipa et al. (2014) demonstrated that a new nicotinonitrile derivative could be used as a blue light-emitting material, showing good absorption and fluorescence properties. This opens avenues in the field of optoelectronics (Ahipa et al., 2014).
Antimicrobial Activity : Khattab (2005) synthesized novel amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives, demonstrating comparable antimicrobial activity to ampicillin against S. aureus and E. coli, suggesting potential in the development of new antibiotics (Khattab, 2005).
Applications in Organic Synthesis and Drug Discovery : A study by Gorobets et al. (2009) introduced a novel method for synthesizing 1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile from 2-pyridone rings, which could be significant in organic synthesis and drug discovery (Gorobets et al., 2009).
Charge-Transfer Dynamics : Rhinehart et al. (2012) studied the ultrafast intramolecular charge-transfer dynamics of 4-(dimethylamino)benzonitrile, uncovering complex mechanisms that could be relevant in the study of molecular interactions and reactions (Rhinehart et al., 2012).
Green Corrosion Inhibitor : Fouda et al. (2020) identified MA-1266, a cationic furanylnicotinamidine, as a non-toxic and efficient green corrosion inhibitor, making it a promising candidate in aqueous solutions (Fouda et al., 2020).
Antiprotozoal Activity : Ismail et al. (2003) reported significant antiprotozoal activity in aza-analogues of furamidine, suggesting potential in treating protozoal infections (Ismail et al., 2003).
属性
IUPAC Name |
6-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXYFJKSCABES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594774 | |
| Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)nicotinonitrile | |
CAS RN |
154924-17-1 | |
| Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)



![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)


![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)



